![molecular formula C18H17FN2O B12427195 N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SLEC-11 is a synthetic lethal lead compound that has shown potential in the treatment of gastric cancer, particularly in E-cadherin-deficient cells . This compound has been identified as a promising candidate for further research due to its unique properties and effectiveness in targeting specific cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of SLEC-11 involves a series of synthetic steps that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves multiple steps of organic reactions, including condensation, reduction, and purification processes .
Industrial Production Methods
Industrial production of SLEC-11 would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
化学反応の分析
Types of Reactions
SLEC-11 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SLEC-11 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving SLEC-11 depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of SLEC-11, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
SLEC-11 has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the development of new synthetic lethal agents.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential in treating gastric cancer and other E-cadherin-deficient cancers.
作用機序
SLEC-11 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound acts as a synthetic lethal agent in E-cadherin-deficient cells, leading to cell death. The exact molecular targets and pathways involved include the inhibition of key enzymes and proteins that are essential for cancer cell survival .
類似化合物との比較
Similar Compounds
AL-GDa62: Another synthetic lethal lead compound with similar properties and applications.
Other Synthetic Lethal Compounds: Various other compounds that target similar pathways and have potential therapeutic applications.
Uniqueness of SLEC-11
SLEC-11 is unique due to its high specificity and effectiveness in targeting E-cadherin-deficient cells. This makes it a promising candidate for further research and development in the treatment of gastric cancer .
特性
分子式 |
C18H17FN2O |
|---|---|
分子量 |
296.3 g/mol |
IUPAC名 |
N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C18H17FN2O/c1-12-9-18(20-11-13-3-5-14(19)6-4-13)16-10-15(22-2)7-8-17(16)21-12/h3-10H,11H2,1-2H3,(H,20,21) |
InChIキー |
NWJCMSSQJWHTAI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCC3=CC=C(C=C3)F |
溶解性 |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


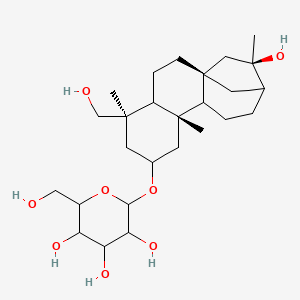
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
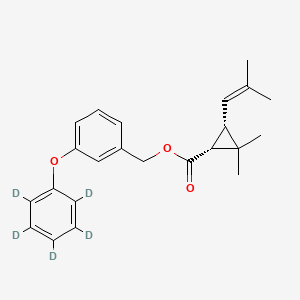
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)

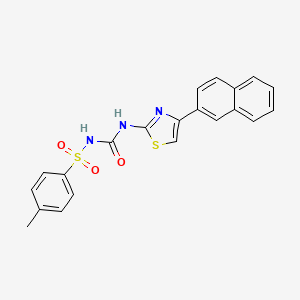
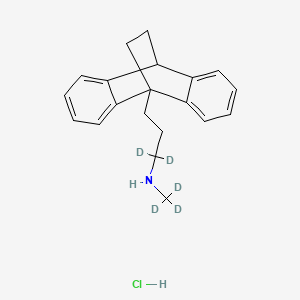


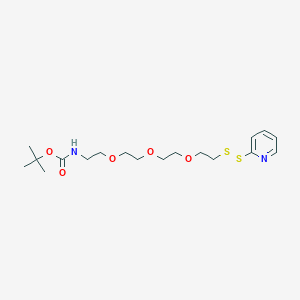
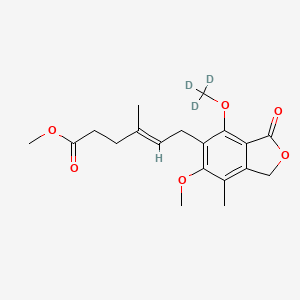
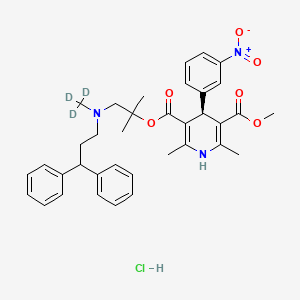
![1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)

